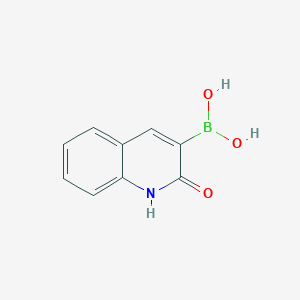

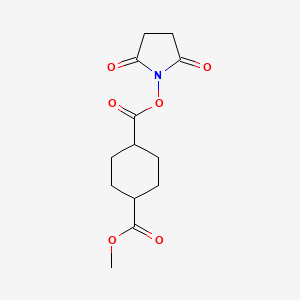

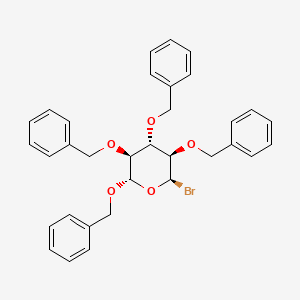

![molecular formula C12H15N3O B1391887 1'H-螺[哌啶-4,4'-喹唑啉]-2'(3'H)-酮 CAS No. 635713-68-7](/img/structure/B1391887.png)

1'H-螺[哌啶-4,4'-喹唑啉]-2'(3'H)-酮

描述

“1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” is a chemical compound . It is structurally related to other compounds such as “1’-methyl-1’H-spiro [piperidine-4,2’-quinazolin]-4’ (3’H)-one” and "1’H-spiro [cyclopentane-1,2’-quinazolin]-4’ (3’H)-one" .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a series of novel substituted quinazolinone derivatives was synthesized and characterized by 1H NMR and LC–MS spectral techniques . Another study reported the synthesis of 5H-Spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-ones . A concise organocatalytic method for the facile synthesis of some novel 1′H-spiro[cycloalkyl-1,2′-quinazolin]-4′(3′H)-ones via a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines and a cyclic ketone has also been described .

Molecular Structure Analysis

The molecular structure of “1’H-Spiro[piperidine-4,4’-quinazolin]-2’(3’H)-one” has been analyzed in several studies . The molecular formula is C12H15N3O, with an average mass of 217.267 Da and a monoisotopic mass of 217.121506 Da .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’ H,3’ H -spiro [cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Another study reported the reaction of 2-hydrazinobenzo [h]quinazoline with carbon disulfide in the presence of pyridine, resulting in 9-mercapto-5H-spiro [benzo [h] [1,2,4]triazolo [3,4-b]quinazoline-6,1′-cycloheptane]-7 (11H)-one .

科学研究应用

螺吲哚衍生物的合成

该化合物是合成螺吲哚衍生物的关键中间体,而螺吲哚衍生物在药物化学中非常重要。 一种利用Ag(i)/PPh3催化色胺-炔酰胺的非对映选择性环异构化反应来合成螺[吲哚-3,4'-哌啶]骨架的方法已被开发出来 。此过程对于创造具有潜在治疗应用的化合物具有重要意义。

手性库合成

手性库方法利用天然化合物的固有手性来生产对映体纯物质。 螺[1,3-二氢喹唑啉-4,4'-哌啶]-2-酮可以通过手性库方法非对映选择性地合成,从而产生不对称产物,这些产物在开发新药方面具有价值 .

非共价相互作用研究

密度泛函理论 (DFT) 计算表明,非共价相互作用在螺环化合物合成过程中中间体的稳定化中起着至关重要的作用。 了解这些相互作用可以导致更有效和更有选择性的合成方法 .

抗疟疾研究

喹唑啉酮衍生物已被确定具有抗疟疾特性。 作为一种基于喹唑啉酮的化合物,螺[1,3-二氢喹唑啉-4,4'-哌啶]-2-酮可以探索其在抗疟疾药物开发中的潜在应用 .

抗肿瘤活性

4(3H)-喹唑啉酮部分经常出现在具有抗肿瘤活性的化合物中。 对螺[1,3-二氢喹唑啉-4,4'-哌啶]-2-酮的应用研究可能有助于发现新的抗肿瘤药物 .

抗惊厥特性

含有喹唑啉酮结构的化合物以其抗惊厥作用而闻名。 研究该螺环化合物在该领域的功效可能导致开发治疗癫痫的新方法 .

杀菌应用

喹唑啉酮衍生物的杀菌潜力使其成为农业研究的有趣候选者。 该螺环化合物在保护作物免受真菌病原体侵害方面的应用可能是研究的一个有价值的领域 .

抗菌和抗炎研究

最后,喹唑啉酮在抗菌和抗炎领域广泛的应用表明,螺[1,3-二氢喹唑啉-4,4'-哌啶]-2-酮可能是这些领域开发新疗法的有希望的候选者 .

作用机制

The mechanism of action of similar compounds has been investigated. For instance, some spiro[piperidine-4,2 (1 H)-quinazolin]-4 (3 H)-ones and spiro[piperidine-4,5 (6 H)-[1,2,4]triazolo-[1,5-c]quinazolines were evaluated as ligands of the nociceptin receptor . Another study indicated that compounds 6a and 6f have significant binding activities of 58.36 and 57.67kJmol−1, respectively .

属性

IUPAC Name |

spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-11-14-10-4-2-1-3-9(10)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLDCJYCZAHJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678174 | |

| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

635713-68-7 | |

| Record name | 1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

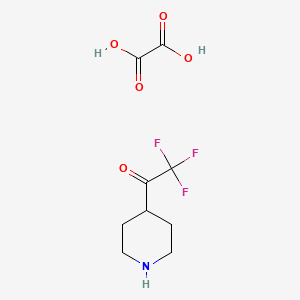

![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)

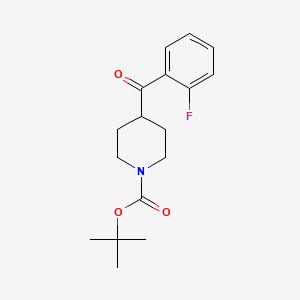

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)